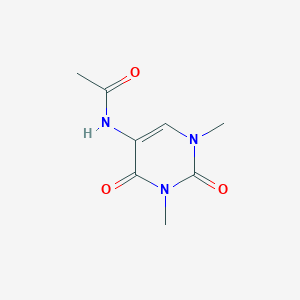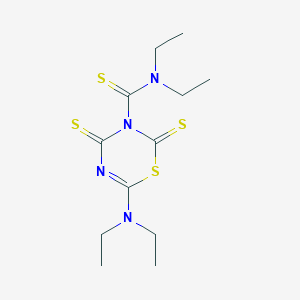![molecular formula C14H25NO2 B14007400 2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol CAS No. 76735-19-8](/img/structure/B14007400.png)
2,2,4-Trimethyl-5-pyrrolidin-1-yl-3-oxabicyclo[2.2.2]octan-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)-, (1a,4a,5b,6b)-(9ci) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a bicyclic ring system with an oxygen atom, making it an interesting subject for synthetic and mechanistic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves multiple steps, typically starting with the formation of the bicyclic ring system. Common synthetic routes include:
Cyclization Reactions: Utilizing starting materials such as 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane derivatives.
Functional Group Transformations: Introducing the pyrrolidinyl group through nucleophilic substitution reactions.
Oxidation and Reduction Steps: To achieve the desired hydroxyl and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups back to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can revert these to alcohols.
科学的研究の応用
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development for treating various diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.2.2]octan-6-ol,1,3,3-trimethyl-, acetate: Shares a similar bicyclic structure but differs in functional groups.
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol: Another related compound with a similar core structure.
Uniqueness
2-Oxabicyclo[2.2.2]octan-5-ol,1,3,3-trimethyl-6-(1-pyrrolidinyl)- is unique due to its specific functional groups and the presence of the pyrrolidinyl moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
76735-19-8 |
|---|---|
分子式 |
C14H25NO2 |
分子量 |
239.35 g/mol |
IUPAC名 |
1,3,3-trimethyl-6-pyrrolidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C14H25NO2/c1-13(2)10-6-7-14(3,17-13)12(11(10)16)15-8-4-5-9-15/h10-12,16H,4-9H2,1-3H3 |
InChIキー |
QKGZDMXHXCXTMP-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(O1)(C(C2O)N3CCCC3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(4-bromo-3-oxobutyl)amino]benzoate](/img/structure/B14007319.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)

![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)


![S-[2-oxo-2-[4-(pyridin-2-ylsulfamoyl)anilino]ethyl] carbamothioate](/img/structure/B14007363.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)




![4-Bromo-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14007399.png)
